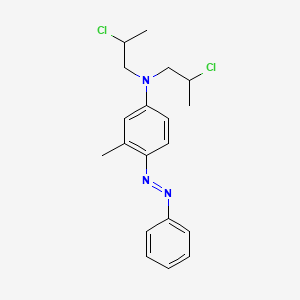
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is a derivative of azobenzene, a class of organic molecules characterized by two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including photonics, sensing, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. For Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-, the synthesis may involve the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions.
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include water, ethanol, and acetic acid, and the reactions are typically carried out at controlled temperatures to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- can undergo various chemical reactions, including:
Oxidation: The azo bond can be oxidized to form azoxy compounds.
Reduction: The azo bond can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Scientific Research Applications
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the development of smart materials and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological targets.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials
Mechanism of Action
The primary mechanism of action for azobenzene derivatives involves the reversible isomerization between trans and cis forms upon exposure to light. This photoisomerization alters the molecular geometry and electronic distribution, which can affect the compound’s interaction with other molecules and materials. In biological systems, this property can be used to control the activity of proteins and other biomolecules by modulating their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-amino-2-bromo-6-methoxy)azobenzene: Exhibits similar photoswitching properties but forms azonium ions under acidic conditions.
Multi-azobenzene Polymers: Incorporate multiple azobenzene groups into polymers to enhance photoresponsiveness.
Uniqueness
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is unique due to its specific substitution pattern, which can influence its photochemical properties and reactivity. The presence of the 2-chloropropyl and amino groups can enhance its solubility and interaction with other molecules, making it suitable for specialized applications in materials science and biology .
Properties
CAS No. |
63980-14-3 |
|---|---|
Molecular Formula |
C19H23Cl2N3 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N,N-bis(2-chloropropyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C19H23Cl2N3/c1-14-11-18(24(12-15(2)20)13-16(3)21)9-10-19(14)23-22-17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 |
InChI Key |
LKORMJLGCBXHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)


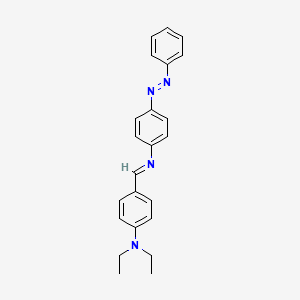
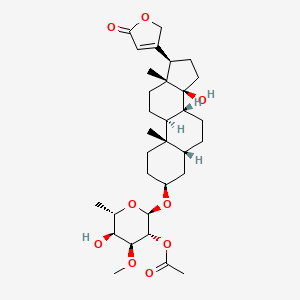
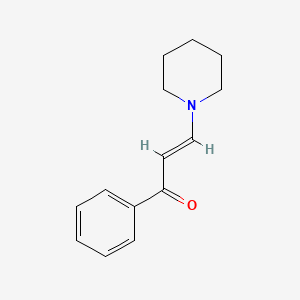

![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
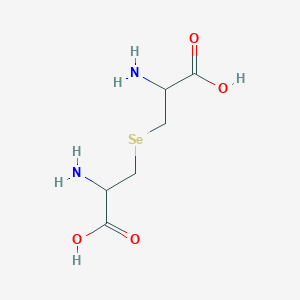
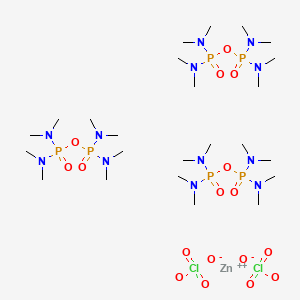
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
